
2-(2-Chlorophenoxy)-N-methylethanamine HCl
Descripción general
Descripción
2-(2-Chlorophenoxy)-N-methylethanamine HCl (2-CPME HCl) is an organic compound that has become increasingly popular in scientific research due to its unique properties and potential applications. It has been used in a variety of experiments, from drug development to cell culture studies, and has been found to have a wide range of biochemical and physiological effects. We will also discuss potential future directions for research involving 2-CPME HCl.
Aplicaciones Científicas De Investigación
Dioxin Formation Study
- A study explored the oxidative thermal degradation of 2-chlorophenol, a related compound, to understand dioxin formation under certain conditions (Evans & Dellinger, 2005).
Electrochemical Research
- Research involving the electrooxidative chlorination of compounds similar to 2-(2-Chlorophenoxy)-N-methylethanamine HCl shows its relevance in electrochemical studies (Uneyama et al., 1983).
Surface Adsorption Studies
- Studies on the adsorption of chlorophenol on surfaces, like Cu(111), provide insights into catalytic reactions and environmental implications related to compounds like 2-(2-Chlorophenoxy)-N-methylethanamine HCl (Altarawneh et al., 2008).
Synthesis of Novel Ligands
- Synthesis of novel ligands for NMDA receptor antagonists involves compounds structurally similar to 2-(2-Chlorophenoxy)-N-methylethanamine HCl (Moe et al., 1998).
Chlorophenoxy Acid Herbicides Detection
- Research on the quantitation of chlorophenoxy acid herbicides, which are structurally related to 2-(2-Chlorophenoxy)-N-methylethanamine HCl, focuses on their detection and analysis in environmental samples (Wintersteiger et al., 1999).
Environmental Hormones Removal Studies
- Investigations into the removal of chlorophenols, similar to 2-(2-Chlorophenoxy)-N-methylethanamine HCl, from the environment using graphene oxide highlight the compound's environmental relevance (Wei et al., 2019).
Catalytic Hydrogenation Research
- Studies on the catalytic hydrogenation of chlorophenols to form cyclohexane involve chemical processes relevant to 2-(2-Chlorophenoxy)-N-methylethanamine HCl (Bovkun et al., 2005).
Chlorophenol Hydrodechlorination
- Research on the hydrodechlorination of chlorophenols, like 2-chlorophenol, in water demonstrates the potential for environmental cleanup related to 2-(2-Chlorophenoxy)-N-methylethanamine HCl (Li et al., 1993).
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-11-6-7-12-9-5-3-2-4-8(9)10;/h2-5,11H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRGXXZJQNDDJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)-N-methylethanamine HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



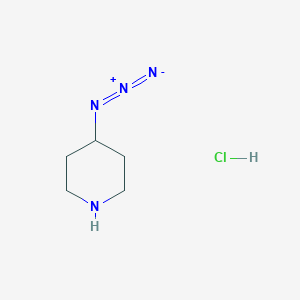
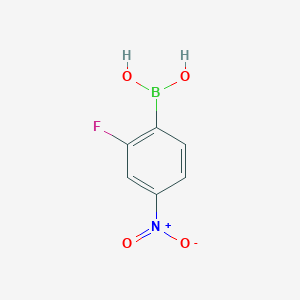
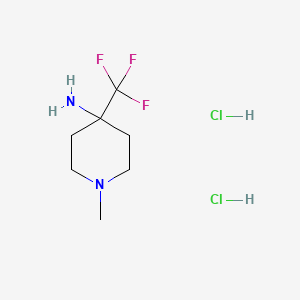
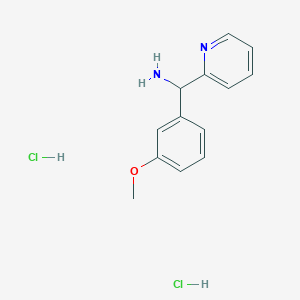
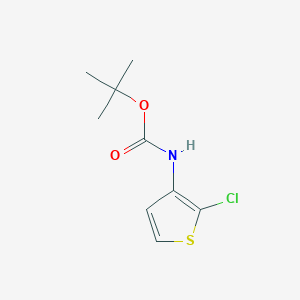
![2-[(Prop-2-yn-1-yl)amino]-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride](/img/structure/B1471216.png)
![Methyl 2-{[(3-bromophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1471217.png)
![[2-(2-Methylpropyl)pyrrolidin-2-yl]methanol](/img/structure/B1471220.png)
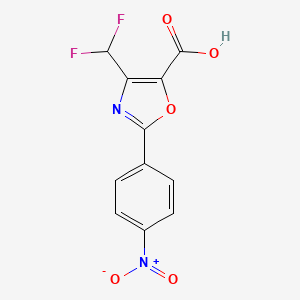
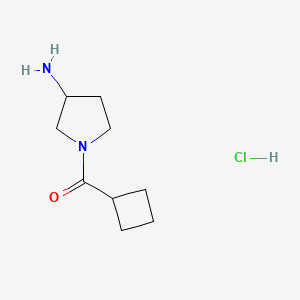
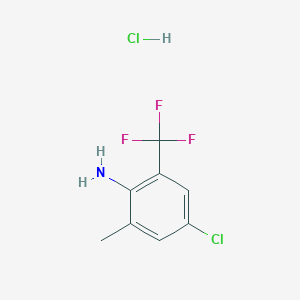
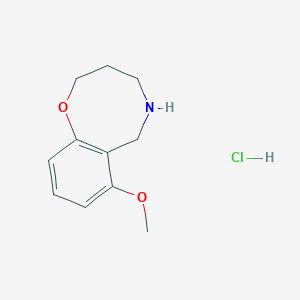
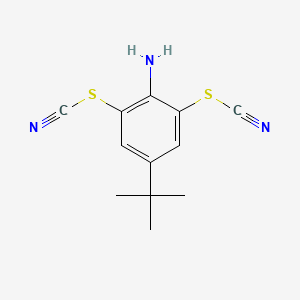
![8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1471227.png)